molecular formula C14H12ClNO4 B11072098 3-{[(2-Chlorophenyl)carbonyl]amino}-3-(furan-2-yl)propanoic acid

3-{[(2-Chlorophenyl)carbonyl]amino}-3-(furan-2-yl)propanoic acid

Cat. No.: B11072098
M. Wt: 293.70 g/mol
InChI Key: LRWAFNTWHXIOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chlorobenzoyl)amino]-3-(2-furyl)propanoic acid is an organic compound with the molecular formula C14H12ClNO4 It is characterized by the presence of a chlorobenzoyl group, a furan ring, and a propanoic acid moiety

Preparation Methods

The synthesis of 3-[(2-Chlorobenzoyl)amino]-3-(2-furyl)propanoic acid typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-3-(2-furyl)propanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

3-[(2-Chlorobenzoyl)amino]-3-(2-furyl)propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-[(2-Chlorobenzoyl)amino]-3-(2-furyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Chlorobenzoyl)amino]-3-(2-furyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

3-[(2-Chlorobenzoyl)amino]-3-(2-furyl)propanoic acid can be compared with similar compounds such as:

Properties

Molecular Formula

C14H12ClNO4

Molecular Weight

293.70 g/mol

IUPAC Name

3-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)propanoic acid

InChI

InChI=1S/C14H12ClNO4/c15-10-5-2-1-4-9(10)14(19)16-11(8-13(17)18)12-6-3-7-20-12/h1-7,11H,8H2,(H,16,19)(H,17,18)

InChI Key

LRWAFNTWHXIOTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CC(=O)O)C2=CC=CO2)Cl

Origin of Product

United States

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